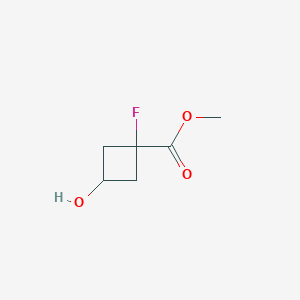
Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 2168082-49-1 . It has a molecular weight of 148.13 . The IUPAC name for this compound is “methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate” and its InChI code is 1S/C6H9FO3/c1-10-5(9)6(7)2-4(8)3-6/h4,8H,2-3H2,1H3 .
Molecular Structure Analysis
The molecular formula of “Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate” is C6H9FO3 . The InChI key for this compound is JDDAJADITHKGCH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate” is a liquid at room temperature . The boiling point is predicted to be 181.0±40.0 °C .Scientific Research Applications
Synthesis and Radiochemistry
Several studies have focused on the synthesis and development of radiolabeled compounds for tumor imaging using positron emission tomography (PET). For instance, improved synthesis techniques for anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), a compound related to Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate, have been devised, showing high stereoselectivity and suitability for large-scale preparations. These advancements are crucial for the routine production of FACBC for human use in tumor imaging (McConathy et al., 2003).
Physical-Chemical Properties
Research on cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic acids has synthesized these compounds as pure diastereomers, exploring their physical-chemical properties such as pKa values, which are influenced by the interaction with fluorine atoms. These studies provide a foundational understanding of the compound's behavior and potential applications in further scientific research (Chernykh et al., 2016).
Antiviral Activity
The synthesis and antiviral activity of related compounds, such as 3'-fluorocarbocyclic oxetanocin A, have been explored, demonstrating broad-spectrum antiviral properties, especially against human cytomegalovirus. These findings underscore the potential therapeutic applications of methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate derivatives in antiviral drug development (Sato & Maruyama, 1995).
Imaging and Diagnostic Applications
FACBC, a derivative of methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate, has been synthesized for use as a PET tracer for tumor delineation, highlighting the compound's application in medical imaging to detect and visualize tumors (Shoup & Goodman, 1999). Furthermore, differences in transport mechanisms of FACBC in inflammation, prostate cancer, and glioma cells compared to other tracers like [Methyl-11C]Methionine and 2-Deoxy-2-[18F]Fluoro-d-Glucose have been studied, providing insights into its utility in distinguishing between inflamed regions and tumors (Oka et al., 2014).
Safety and Hazards
“Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, and H319 . The precautionary statements include P264, P270, P280, P301, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, and P362 . The signal word for this compound is "Warning" .
properties
IUPAC Name |
methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3/c1-10-5(9)6(7)2-4(8)3-6/h4,8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDAJADITHKGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2523599.png)
![N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B2523601.png)
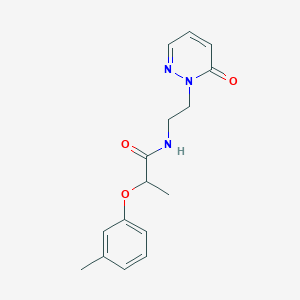
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide](/img/structure/B2523606.png)
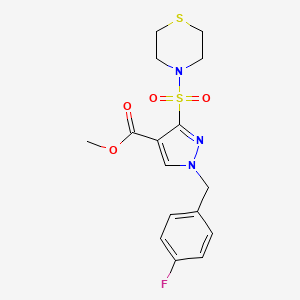
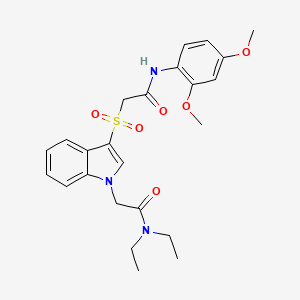
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2523612.png)
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2523615.png)
![1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2523617.png)
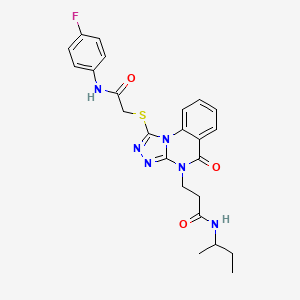
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2523619.png)
![2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetamide](/img/structure/B2523620.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B2523622.png)